1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18Cl3FN2. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of 3-chloro-2-fluorobenzyl chloride with piperidin-4-amine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its versatile properties. It is utilized in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving cellular mechanisms and interactions.
Medicine: As a potential therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride can be compared with similar compounds such as:
- 1-(4-Fluorobenzyl)piperidin-4-amine
- 1-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride
- 1-[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine
These compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-11-3-1-2-9(12(11)14)8-16-6-4-10(15)5-7-16;;/h1-3,10H,4-8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTVTROZTPGFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C(=CC=C2)Cl)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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